molecular formula C6H9F2NO4S B13196870 3-(1,1-Dioxidoisothiazolidin-2-yl)-2,2-difluoropropanoic acid

3-(1,1-Dioxidoisothiazolidin-2-yl)-2,2-difluoropropanoic acid

Cat. No.: B13196870
M. Wt: 229.20 g/mol
InChI Key: CJHGIMGOCWSTOZ-UHFFFAOYSA-N
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Description

3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid typically involves the reaction of a thiazolidine derivative with a fluorinated carboxylic acid. One common method involves the use of 2,2-difluoropropanoic acid as the starting material, which is then reacted with a thiazolidine derivative under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the fluorine atoms.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives with different oxidation states.

    Substitution: Compounds with various functional groups replacing the fluorine atoms.

Scientific Research Applications

3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and diabetes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The presence of the thiazolidine ring and the fluorine atoms enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
  • 3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid
  • 3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid

Uniqueness

3-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C6H9F2NO4S

Molecular Weight

229.20 g/mol

IUPAC Name

3-(1,1-dioxo-1,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid

InChI

InChI=1S/C6H9F2NO4S/c7-6(8,5(10)11)4-9-2-1-3-14(9,12)13/h1-4H2,(H,10,11)

InChI Key

CJHGIMGOCWSTOZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)C1)CC(C(=O)O)(F)F

Origin of Product

United States

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